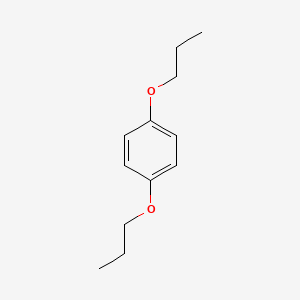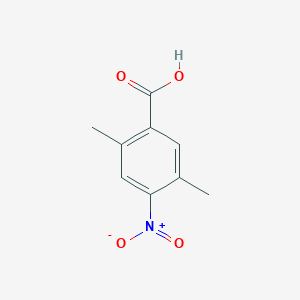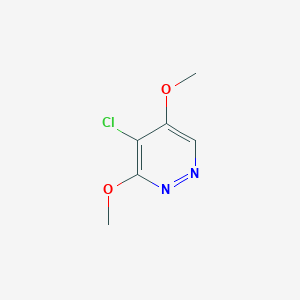
2,2-Dicyclohexylpropane
Overview
Description
2,2-Dicyclohexylpropane is an organic compound with the molecular formula C15H28. It is also known as Cyclohexane, 1,1’-(1-methylethylidene)bis-. This compound is characterized by the presence of two cyclohexyl groups attached to a central propane moiety. It is a colorless liquid at room temperature and is used in various chemical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dicyclohexylpropane typically involves the alkylation of cyclohexane with propylene in the presence of a strong acid catalyst. The reaction can be represented as follows:
2 C6H12+CH3CH=CH2→C6H11CH2C(CH3)CH2C6H11
The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation processes using specialized reactors and catalysts. The process is optimized for efficiency and cost-effectiveness, with continuous monitoring of reaction parameters to maintain product quality .
Chemical Reactions Analysis
Types of Reactions
2,2-Dicyclohexylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenation can be achieved using chlorine or bromine under UV light.
Major Products Formed
Oxidation: Cyclohexanol, cyclohexanone, and cyclohexanecarboxylic acid.
Reduction: Cyclohexane and propane.
Substitution: Halogenated derivatives such as chlorocyclohexane.
Scientific Research Applications
2,2-Dicyclohexylpropane is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In studies of lipid membranes and hydrophobic interactions.
Medicine: As a model compound in drug development and pharmacokinetics.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dicyclohexylpropane involves its interaction with molecular targets through hydrophobic interactions. The compound can insert into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a non-polar solvent, facilitating the dissolution of hydrophobic substances .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simpler hydrocarbon with a single cyclohexyl group.
2,2-Dimethylpropane: A structurally similar compound with methyl groups instead of cyclohexyl groups.
Uniqueness
2,2-Dicyclohexylpropane is unique due to its dual cyclohexyl groups, which confer distinct physical and chemical properties. This makes it particularly useful in applications requiring high hydrophobicity and stability .
Properties
IUPAC Name |
2-cyclohexylpropan-2-ylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXLOQVMDTWRSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCCC1)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203449 | |
| Record name | 2,2-Dicyclohexylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 15.6 deg C; [ChemIDplus] | |
| Record name | 2,2-Dicyclohexylpropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13399 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
54934-90-6 | |
| Record name | 2,2-Dicyclohexylpropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054934906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dicyclohexylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dimethylbenzo[h]quinoline](/img/structure/B1597259.png)





![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-](/img/structure/B1597270.png)

![1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene](/img/structure/B1597273.png)





